molecular formula C15H9ClN2O3 B11121612 2-(1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

2-(1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B11121612
M. Wt: 300.69 g/mol
InChI Key: MYCRVDSOUBRMEL-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that features a benzodioxole ring and a chlorophenyl group attached to an oxadiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the chlorophenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be studied for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the oxadiazole ring, which is known for such activities.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,4-OXADIAZOLE: Lacks the chlorophenyl group but shares the benzodioxole and oxadiazole rings.

    5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE: Lacks the benzodioxole ring but includes the chlorophenyl and oxadiazole rings.

Uniqueness

The presence of both the benzodioxole and chlorophenyl groups in 2-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H9ClN2O3/c16-11-4-1-9(2-5-11)14-17-18-15(21-14)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2

InChI Key

MYCRVDSOUBRMEL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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